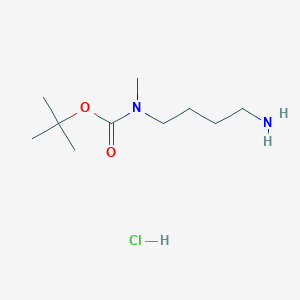

tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl N-(4-aminobutyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;/h5-8,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXADDOXQGGQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662488 | |

| Record name | tert-Butyl (4-aminobutyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-68-4 | |

| Record name | tert-Butyl (4-aminobutyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the formation of the carbamate group by reacting tert-butyl chloroformate with N-methyl-4-aminobutane under basic conditions, followed by conversion to the hydrochloride salt. The key steps are:

Carbamate Formation: N-methyl-4-aminobutane undergoes nucleophilic attack on the carbonyl carbon of tert-butyl chloroformate. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the released HCl and drive the reaction forward.

Hydrochloride Salt Formation: The crude carbamate product is treated with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and solubility for further use.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Carbamate formation | tert-Butyl chloroformate, N-methyl-4-aminobutane, triethylamine, solvent (e.g., dichloromethane), 0–25°C | Formation of tert-butyl carbamate protecting group |

| Hydrochloride salt formation | Hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal HCl) | Conversion to hydrochloride salt for stability |

The reaction temperature is controlled between 0°C and room temperature to minimize side reactions and decomposition.

Stoichiometric ratios are optimized, commonly using equimolar amounts of amine and chloroformate to maximize yield.

Purification typically involves liquid-liquid extraction to remove impurities, followed by column chromatography using silica gel with ethyl acetate/hexane gradients to achieve >95% purity.

Industrial Scale Considerations

Industrial synthesis employs continuous flow reactors to enhance reproducibility, control temperature and pressure precisely, and improve safety when handling reactive intermediates.

Catalysts and optimized solvent systems may be used to increase reaction rates and selectivity.

Reaction monitoring via in-line analytical techniques (e.g., HPLC) ensures consistent product quality.

Analytical Validation and Purification

Purification: After synthesis, the product is purified by extraction and column chromatography. The hydrochloride salt form is isolated by treatment with HCl and subsequent crystallization.

Structural Confirmation: Analytical techniques include:

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of the tert-butyl carbamate group (tert-butyl protons at ~1.4 ppm) and amine protons.

Mass Spectrometry (ESI+): Molecular ion peaks confirm molecular weight (e.g., m/z 469 [M+H]^+).

High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

Storage: The hydrochloride salt is stored at -20°C in airtight, light-resistant containers under inert atmosphere (N_2 or Ar) to prevent hydrolysis and degradation.

Reaction Mechanism Insights

The key step is the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, releasing CO_2 and forming the carbamate linkage.

Subsequent acid treatment protonates the amine, forming the hydrochloride salt.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting amine | N-methyl-4-aminobutane | Purity >98% recommended |

| Carbamoylating agent | tert-Butyl chloroformate | Used in slight excess (1.0–1.1 equiv.) |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM) or similar | Anhydrous conditions preferred |

| Temperature | 0°C to 25°C | Controls side reactions |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Salt formation agent | HCl (gaseous or solution) | Converts free base to hydrochloride salt |

| Purification method | Liquid-liquid extraction, column chromatography | Ensures high purity |

| Product form | Hydrochloride salt | Improved stability and solubility |

| Storage conditions | -20°C, inert atmosphere, dry, dark | Prevents degradation |

Research Findings and Optimization Notes

Optimization of stoichiometry and reaction temperature significantly affects yield and purity.

Low temperature (-78°C) Boc protection steps have been reported in related carbamate syntheses to minimize side reactions, but for this compound, 0–25°C is sufficient due to the stability of intermediates.

Continuous flow synthesis offers improved scalability and safety for industrial production.

The hydrochloride salt form is preferred for pharmaceutical intermediates due to enhanced solubility and storage stability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID TERT-BUTYL ESTER oxides.

Reduction: Formation of N-(4-AMINOBUTYL)-N-METHYL amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H22N2O2

- Molecular Weight : Approximately 202.298 g/mol

- Physical State : Liquid at room temperature, density of about 0.972 g/cm³, boiling point approximately 276.6 °C.

The compound features a tert-butyl group attached to a carbamate moiety linked to a 4-aminobutyl chain, which contributes to its stability and reactivity in various chemical reactions.

Organic Synthesis

tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds, particularly those involving nitrogen functionalities. It is utilized in:

- Preparation of Derivatives : Acts as a reagent for synthesizing derivatives with specific functional groups.

- Nucleophilic Substitution Reactions : Engages in reactions at the amine group to form diverse derivatives, enhancing the versatility of synthetic pathways.

Biological Studies

The compound has shown promising biological activities, particularly in enzyme inhibition:

-

Enzyme Inhibition : It inhibits β-secretase and acetylcholinesterase, enzymes associated with neurodegenerative diseases such as Alzheimer's. This inhibition can prevent amyloid beta peptide aggregation, which is critical in Alzheimer's pathology.

Enzyme Target Effect Implication β-secretase Inhibition of amyloid beta aggregation Potential therapeutic application in Alzheimer's disease Acetylcholinesterase Inhibition leading to increased acetylcholine levels Possible treatment for cognitive disorders

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects:

- Neuropharmacology : Its ability to modulate pathways involved in cognitive function positions it as a candidate for further research into treatments for neurodegenerative conditions .

Industrial Applications

The compound is also significant in industrial applications:

- Pharmaceutical Production : It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, it is involved in the synthesis of omisertinib (AZD9291), used in cancer therapy .

Case Study 1: Neuroprotective Effects

A study investigated the impact of this compound on β-secretase activity. The results demonstrated significant inhibition of enzyme activity in vitro, correlating with reduced amyloid beta peptide levels in neuronal cultures. This finding supports its potential use as a neuroprotective agent against Alzheimer's disease.

Case Study 2: Synthesis of Functionalized Carbamates

Research highlighted the compound's utility in synthesizing functionalized carbamates through nucleophilic substitution reactions under controlled conditions. The yields were high, indicating its effectiveness as an intermediate in organic synthesis processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkyl Chains

tert-Butyl (4-aminobutyl)carbamate Hydrochloride (CAS: 33545-98-1)

- Molecular Formula : C₉H₂₀ClN₂O₂

- Molecular Weight : ~232.7 g/mol

- Key Features : Lacks the methyl group on the carbamate nitrogen, resulting in reduced steric hindrance compared to the target compound. This difference may influence reaction kinetics in coupling or deprotection steps .

tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride (CAS: 156731-40-7)

Cyclohexyl and Spirocyclic Derivatives

tert-Butyl (4-amino-4-methylcyclohexyl)carbamate Hydrochloride (CAS: 1426425-30-0)

- Molecular Formula : C₁₂H₂₅ClN₂O₂

- Molecular Weight : 264.79 g/mol

- Key Features : Incorporates a cyclohexyl ring with a methyl substituent, enhancing lipophilicity and conformational rigidity. Such structural modifications are critical for optimizing pharmacokinetic properties in drug candidates .

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride (CAS: 236406-55-6)

Branched and Functionalized Derivatives

tert-Butyl (4-amino-2-methylbutan-2-yl)carbamate Hydrochloride (CAS: 1179359-61-5)

- Molecular Formula : C₁₀H₂₂ClN₂O₂

- Molecular Weight : ~234.7 g/mol

- Key Features : Features a branched alkyl chain (2-methylbutan-2-yl), which increases steric bulk and may slow enzymatic degradation compared to linear analogs .

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate Hydrochloride (CAS: 172281-95-7)

Comparative Analysis Table

Key Research Findings

Steric Effects: The methyl group in tert-Butyl (4-aminobutyl)(methyl)carbamate·HCl reduces nucleophilic reactivity at the carbamate nitrogen, making it more stable under acidic conditions than its non-methylated counterpart .

Solubility Trends : Cyclohexyl derivatives (e.g., CAS 1426425-30-0) exhibit lower aqueous solubility compared to linear-chain analogs, necessitating formulation adjustments for in vivo use .

Synthetic Utility : Spirocyclic and piperidine-containing derivatives (e.g., CAS 236406-55-6) are prioritized in kinase inhibitor development due to their rigid scaffolds and enhanced target binding .

Biological Activity

tert-Butyl (4-aminobutyl)(methyl)carbamate hydrochloride is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C10H22N2O2

- Molecular Weight : Approximately 202.298 g/mol

- Physical State : Liquid at room temperature with a density of about 0.972 g/cm³ and a boiling point of approximately 276.6 °C.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes:

- β-secretase Inhibition : The compound has demonstrated the ability to inhibit β-secretase, an enzyme implicated in the cleavage of amyloid precursor protein, leading to reduced amyloid beta peptide aggregation, which is significant in Alzheimer's disease pathology.

- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling by preventing the breakdown of acetylcholine, potentially improving cognitive function in neurodegenerative conditions.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties:

- In vitro studies have shown that this compound can protect astrocytes from toxicity induced by amyloid beta peptides (Aβ1-42), suggesting its potential as a therapeutic agent for Alzheimer's disease. The compound significantly improved cell viability in the presence of Aβ1-42 compared to untreated controls .

Anti-proliferative Properties

In studies related to cancer treatment, the compound has been linked to anti-proliferative effects in certain hematological malignancies:

- A study highlighted its potential in treating multiple myeloma and lymphomas by targeting the cereblon protein, which is involved in the regulation of cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | β-secretase & acetylcholinesterase inhibition | Neuroprotective, anti-proliferative |

| N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID METHYL ESTER-HCl | Similar enzyme inhibition | Potentially similar neuroprotective effects |

| N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID ETHYL ESTER-HCl | Similar enzyme inhibition | Similar activity but less stability |

Research Applications

The compound is utilized in various research domains:

- Medicinal Chemistry : As a potential candidate for drug development targeting neurodegenerative diseases.

- Organic Synthesis : Employed as a reagent for synthesizing more complex organic compounds due to its stability and reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (4-aminobutyl)(methyl)carbamate hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, Boc (tert-butoxycarbonyl) protection of the primary amine is performed using Boc anhydride (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions . Subsequent coupling reactions (e.g., with chloropyrimidine derivatives) require controlled pH (adjusted with NaHCO₃) and temperature (80°C) to achieve selective amination . Optimizing stoichiometry (e.g., 1:1 molar ratio of amine to electrophile) and purification via column chromatography (e.g., silica gel, EtOAc/hexane gradients) ensures high purity (>95%) .

Q. How is the compound purified, and what analytical techniques validate its structural integrity?

- Methodological Answer : Post-synthesis purification involves liquid-liquid extraction (e.g., EtOAc/water) to remove polar by-products, followed by column chromatography for non-polar impurities . Final isolation as a hydrochloride salt enhances stability . Structural validation employs:

- NMR : ¹H/¹³C NMR to confirm Boc group signals (δ ~1.4 ppm for tert-butyl) and amine proton integration.

- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 469 [M+H]⁺) verify molecular weight .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. The hydrochloride form improves aqueous stability but should be kept dry to avoid deliquescence . Periodic FT-IR analysis monitors degradation (e.g., loss of Boc carbonyl peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in literature be resolved?

- Methodological Answer : Discrepancies often arise from differences in reaction scales, solvent purity, or catalyst loading. For example, Pd(PPh₃)₂Cl₂ catalyst activity varies with moisture content; rigorous drying of THF and DIEA enhances coupling efficiency in Sonogashira reactions . Systematic DOE (Design of Experiments) studies can identify critical variables (e.g., temperature, pH) and establish reproducibility .

Q. What strategies stabilize this compound in aqueous solutions for biological assays?

- Methodological Answer : Buffering at pH 4–5 (acetate or citrate buffers) minimizes carbamate hydrolysis. Co-solvents like DMSO (≤10%) improve solubility without destabilizing the Boc group . Lyophilization after dissolving in tert-butanol/water mixtures produces stable lyophilized powders for long-term storage .

Q. How does the compound’s structure influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The Boc group protects the amine during multi-step syntheses, enabling selective deprotection with HCl/dioxane for subsequent functionalization (e.g., coupling to heterocycles) . The 4-aminobutyl chain enhances solubility and serves as a linker for conjugation to biomolecules (e.g., peptides, fluorophores) . Computational modeling (e.g., DFT for charge distribution) predicts nucleophilic attack sites for derivatization .

Q. What mechanistic insights explain its role in enzyme inhibition studies?

- Methodological Answer : The compound’s primary amine can form hydrogen bonds with catalytic residues (e.g., in proteases), while the tert-butyl group introduces steric hindrance to modulate binding affinity. Kinetic assays (e.g., IC₅₀ determination via fluorescence quenching) combined with X-ray crystallography of enzyme-inhibitor complexes validate interaction modes .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Variability may stem from differences in cell permeability (influenced by the hydrochloride salt’s hygroscopicity) or residual solvents (e.g., DMAc) from synthesis. Standardize assays by:

- Pre-purifying the compound via preparative HPLC to remove trace impurities .

- Using matched controls (e.g., Boc-protected analogs) to isolate cytotoxicity contributions .

- Validating results across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.